molecular formula C21H16N4O8 B103513 Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate CAS No. 15690-54-7

Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate

Cat. No. B103513
CAS RN: 15690-54-7
M. Wt: 452.4 g/mol
InChI Key: DNVSZCZZFZEHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate, also known as BNPPMDCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNPPMDCA is a member of the family of dicarbamate compounds, which are known for their diverse range of biological activities.

Mechanism Of Action

The exact mechanism of action of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is not yet fully understood. However, it is believed that Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate interacts with the electron-rich regions of the target molecule, leading to the formation of a stable complex. This interaction can result in a range of biological activities, including enzyme inhibition, receptor binding, and gene expression modulation.

Biochemical And Physiological Effects

Studies have shown that Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has a range of biochemical and physiological effects. For example, Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is its excellent solubility in a range of solvents, which makes it easy to handle in the laboratory. Additionally, Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has a relatively low toxicity, which makes it a safer alternative to other compounds that have similar biological activities. However, one of the main limitations of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate. One potential area of research is the development of new synthetic methods for Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate that are more efficient and cost-effective. Another area of research is the investigation of the biological activities of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate in vivo, which could provide valuable insights into its potential therapeutic applications. Additionally, the development of new organic electronic devices based on Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate could lead to the development of new technologies with significant societal impacts.

Synthesis Methods

The synthesis of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate involves a multi-step process that includes the reaction of 4-nitrophenyl isocyanate with 4-methyl-1,3-phenylenediamine in the presence of a suitable solvent. The reaction mixture is then heated under reflux conditions for several hours to form the desired product. The purity and yield of the product can be improved by recrystallization and chromatographic purification.

Scientific Research Applications

Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is in the field of organic electronics. Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has been shown to have excellent charge transport properties, making it a promising candidate for the development of high-performance organic electronic devices such as organic field-effect transistors and organic solar cells.

properties

CAS RN

15690-54-7

Product Name

Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate

Molecular Formula

C21H16N4O8

Molecular Weight

452.4 g/mol

IUPAC Name

(4-nitrophenyl) N-[2-methyl-5-[(4-nitrophenoxy)carbonylamino]phenyl]carbamate

InChI

InChI=1S/C21H16N4O8/c1-13-2-3-14(22-20(26)32-17-8-4-15(5-9-17)24(28)29)12-19(13)23-21(27)33-18-10-6-16(7-11-18)25(30)31/h2-12H,1H3,(H,22,26)(H,23,27)

InChI Key

DNVSZCZZFZEHDP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Other CAS RN

15690-54-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.